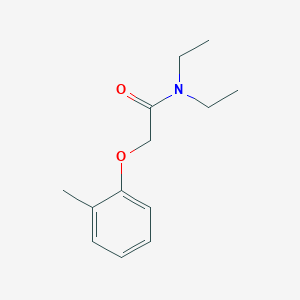
N-(2,3-dimethylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-methylpropanamide, commonly known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in the field of agriculture as a nitrification inhibitor to reduce nitrogen loss from fertilizers. DMPP has been found to be effective in increasing crop yield and reducing environmental pollution.
Wirkmechanismus
DMPP inhibits the activity of the enzyme nitrosomonas, which is responsible for the conversion of ammonium to nitrite in the nitrification process. This leads to a reduction in the production of nitrate, which is the main form of nitrogen that is lost from fertilizers. DMPP does not affect the activity of other microorganisms in the soil, making it a selective inhibitor of nitrification.
Biochemical and Physiological Effects:
DMPP has been shown to have no toxic effects on plants or animals. It is rapidly metabolized in the soil and does not accumulate in the environment. DMPP has been found to increase the availability of nitrogen to plants, leading to improved growth and yield. It also reduces the leaching of nitrate into groundwater, thereby reducing environmental pollution.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP is a useful tool for studying the effects of nitrification inhibition on soil microorganisms and plant growth. It is easy to apply and does not require specialized equipment. However, DMPP is not effective in all soil types and its effectiveness can vary depending on soil pH and temperature. It is also relatively expensive compared to other nitrification inhibitors.
Zukünftige Richtungen
There is still much to be learned about the mechanism of action of DMPP and its effects on soil microorganisms and plant growth. Future research could focus on the development of more effective nitrification inhibitors, including the synthesis of new compounds that are more selective and have fewer environmental impacts. There is also a need for more research on the long-term effects of DMPP on soil health and ecosystem functioning. Finally, there is a need for more research on the use of DMPP in bioremediation of contaminated soils, including the development of new techniques for applying DMPP to contaminated sites.
Synthesemethoden
DMPP can be synthesized by reacting 2,3-dimethylbenzylamine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction yields DMPP as a white crystalline solid with a melting point of 63-65°C.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its nitrification inhibition properties. It has been found to be effective in reducing nitrogen loss from fertilizers and improving crop yield. DMPP has also been studied for its potential use in bioremediation of contaminated soils. It has been found to promote the growth of microorganisms that can degrade pollutants such as polycyclic aromatic hydrocarbons.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(14)13-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLHZDQFWZNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)


![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)


![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)


![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)